molecular formula C18H12F4 B12522644 5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene CAS No. 797048-00-1

5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene

Cat. No.: B12522644
CAS No.: 797048-00-1
M. Wt: 304.3 g/mol
InChI Key: QUNMVGCYUBOOAV-UHFFFAOYSA-N
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Description

5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene: is an organic compound characterized by the presence of multiple fluorine atoms and a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene typically involves multi-step organic reactions. One common approach is the coupling of a difluorobenzene derivative with a difluorophenylacetylene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological systems in a specific manner. This compound could be used in studies involving enzyme interactions or metabolic pathways.

Medicine

In medicine, fluorinated aromatic compounds are of interest for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Difluorophenyl)-1-butene
  • 3-(3,4-Difluorophenyl)propionic acid

Uniqueness

Compared to similar compounds, 5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene has a more complex structure, which can lead to unique chemical properties and reactivity. The presence of both alkyne and butenyl groups, along with multiple fluorine atoms, makes it a versatile compound for various applications.

Properties

CAS No.

797048-00-1

Molecular Formula

C18H12F4

Molecular Weight

304.3 g/mol

IUPAC Name

5-but-1-enyl-2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene

InChI

InChI=1S/C18H12F4/c1-2-3-4-13-10-16(20)14(17(21)11-13)7-5-12-6-8-15(19)18(22)9-12/h3-4,6,8-11H,2H2,1H3

InChI Key

QUNMVGCYUBOOAV-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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